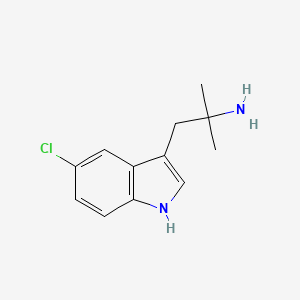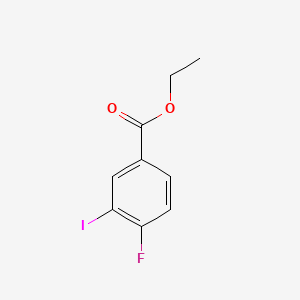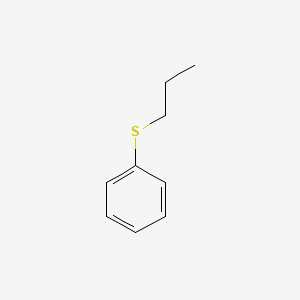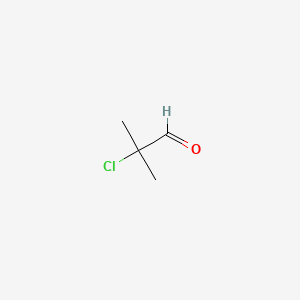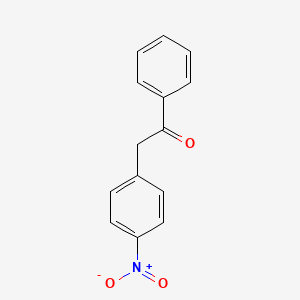
2-(4-硝基苯基)-1-苯基乙酮
描述
2-(4-Nitrophenyl)-1-phenylethanone, also known as p-Nitrophenylacetophenone or NPA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a yellow crystalline solid, which is soluble in organic solvents like acetone, ethanol, and chloroform. The molecular formula of NPA is C14H11NO3, and its molecular weight is 249.24 g/mol.
科学研究应用
盐和共晶形成
对2-(4-硝基苯基)-1-苯基乙酮衍生物的研究导致了与各种酸性化合物形成晶体加合物。这些已被研究,因其包括广泛氢键和其他非共价相互作用的超分子结构,正如Jin, Guo, Wang, and Cui (2011)的工作所示。
血管舒张效应
已确定与低血压和血管扩张作用相关的相关化合物1-硝基-2-苯基乙烷。研究已探讨其诱导血管舒张的机制,重点放在其刺激可溶性鸟苷酸环化鸟苷酸环化酶-cGMP途径上,正如Brito et al. (2013)所描述的。
药物应用
在药物研究中,像BIA 3-202这样的衍生物已被研究为儿茶酚-O-甲基转移酶(COMT)的抑制剂,这是治疗帕金森病中重要的酶。这些化合物的合成和表征对于理解它们的代谢途径和药代动力学至关重要,正如Learmonth and Freitas (2002)的工作所示。
电化学研究
已进行了关于衍生物在药理学重要反应中行为的电化学研究。这些研究涉及检查电还原产物及其化学反应,正如Squella et al. (1997)所探讨的。
蛋白质交联的光试剂
包括2-(4-硝基苯基)-1-苯基乙酮衍生物在内的4-硝基苯醚已被提议作为蛋白质交联和亲和标记的高产率光试剂。它们在紫外照射下与胺反应的反应性在生物化学研究中具有潜在应用,正如Jelenc, Cantor, and Simon (1978)所讨论的。
有机盐和共晶化
进一步的研究已经对衍生物与有机酸的共晶化进行了研究,导致形成各种有机盐。这些盐通过XRD、IR和元素分析进行表征,提供了关于它们的结构和超分子方面的见解,正如Xu et al. (2019)所报道的。
肌醇磷酸盐的光敏前体
已合成衍生物作为肌醇磷酸盐的光敏前体,可在生物化学和细胞研究中应用。这些化合物在光解后释放肌醇磷酸盐,有助于研究细胞过程,正如Walker, Feeney, and Trentham (1989)所探讨的。
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Nitrophenyl)-1-phenylethanone may also interact with various cellular targets.
Mode of Action
It’s known that nitrophenol compounds can undergo catalytic reduction . This process involves the conversion of nitro groups into corresponding amino groups , which could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
4-nitrophenol, a related compound, is known to be involved in several enzymatic reactions . For instance, it’s a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate and 4-nitrophenyl acetate . Therefore, it’s plausible that 2-(4-Nitrophenyl)-1-phenylethanone might also interfere with similar biochemical pathways.
Pharmacokinetics
Similar compounds such as apixaban, a potent inhibitor of blood coagulation factor xa, have been found to exhibit linear pharmacokinetics and good bioavailability . Therefore, it’s possible that 2-(4-Nitrophenyl)-1-phenylethanone might have similar ADME properties.
Result of Action
Related compounds such as urea derivatives synthesized from 2-amino-1-(4-nitrophenyl)-1,3-propanediol have shown weak antimicrobial activity against certain strains of bacteria . Therefore, it’s possible that 2-(4-Nitrophenyl)-1-phenylethanone might also exhibit similar biological activities.
Action Environment
It’s known that the catalytic reduction of 4-nitrophenol, a related compound, can be influenced by the size and structure of the catalyst, as well as the presence of reducing agents . Therefore, it’s plausible that the action of 2-(4-Nitrophenyl)-1-phenylethanone might also be influenced by similar environmental factors.
属性
IUPAC Name |
2-(4-nitrophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHOOGDHEALLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283961 | |
| Record name | 2-(4-nitrophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3769-82-2 | |
| Record name | Ethanone, 2-(4-nitrophenyl)-1-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002607884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-nitrophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

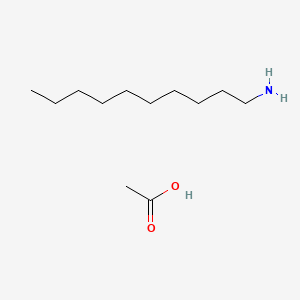
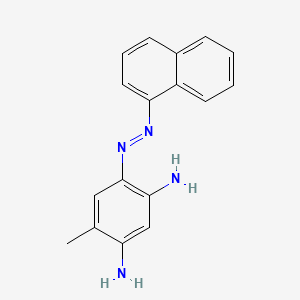
![Benzoic acid, 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-](/img/structure/B1614664.png)
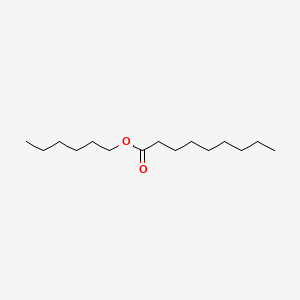
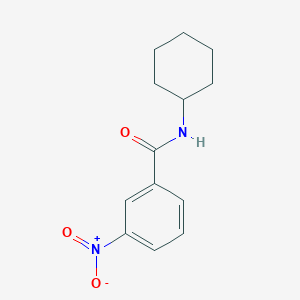


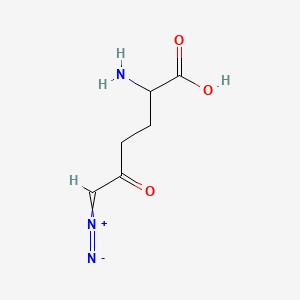
![[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1614674.png)
